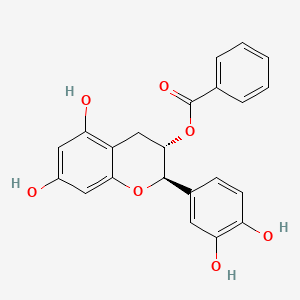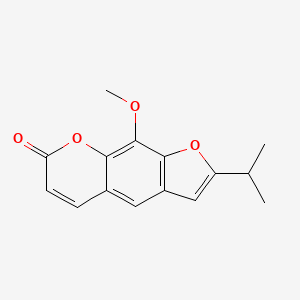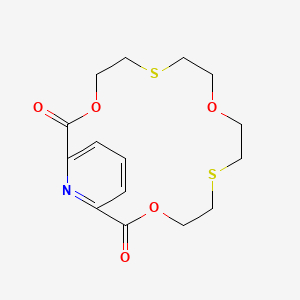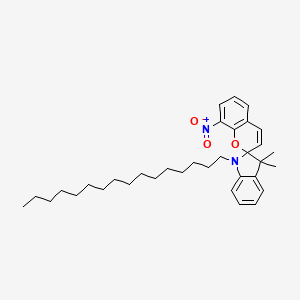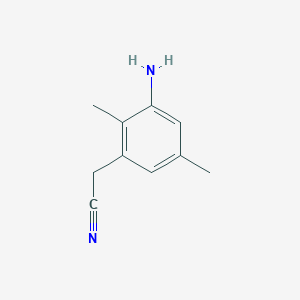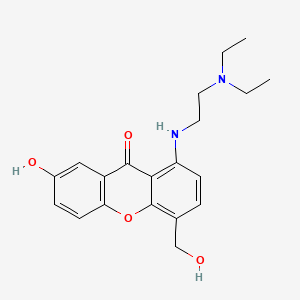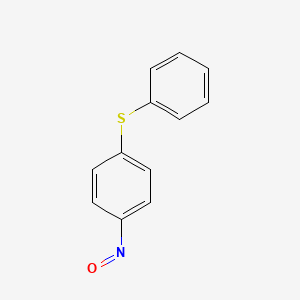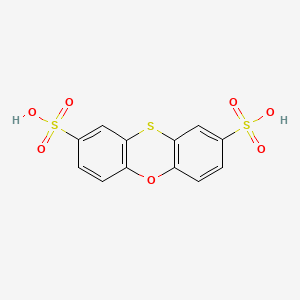
2,8-Phenoxathiindisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Phenoxathiindisulfonic acid is an organic compound with the molecular formula C({12})H({8})NaO({7})S({3}). It is known for its unique structure, which includes a phenoxathiin core substituted with sulfonic acid groups at the 2 and 8 positions. This compound is often used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Phenoxathiindisulfonic acid typically involves the sulfonation of phenoxathiin. The process can be summarized as follows:
Starting Material: Phenoxathiin is used as the starting material.
Sulfonation Reaction: The phenoxathiin is treated with sulfuric acid (H(_2)SO(_4)) or chlorosulfonic acid (ClSO(_3)H) under controlled conditions to introduce sulfonic acid groups at the 2 and 8 positions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The exact temperature and duration depend on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of phenoxathiin and sulfonating agents are handled using automated systems.
Controlled Reaction Environment: Industrial reactors are used to maintain precise temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Phenoxathiindisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used to replace the sulfonic acid groups.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted phenoxathiin compounds.
Wissenschaftliche Forschungsanwendungen
2,8-Phenoxathiindisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,8-Phenoxathiindisulfonic acid exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxathiin: The parent compound without sulfonic acid groups.
Phenoxathiin-2-sulfonic acid: A derivative with a single sulfonic acid group.
Phenoxathiin-8-sulfonic acid: Another derivative with a single sulfonic acid group at a different position.
Uniqueness
2,8-Phenoxathiindisulfonic acid is unique due to the presence of two sulfonic acid groups, which significantly enhance its solubility and reactivity compared to its mono-sulfonated counterparts. This dual substitution also imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6273-98-9 |
|---|---|
Molekularformel |
C12H8O7S3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
phenoxathiine-2,8-disulfonic acid |
InChI |
InChI=1S/C12H8O7S3/c13-21(14,15)7-1-3-9-11(5-7)20-12-6-8(22(16,17)18)2-4-10(12)19-9/h1-6H,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
DBWKNWLAUXFTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC3=C(O2)C=CC(=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


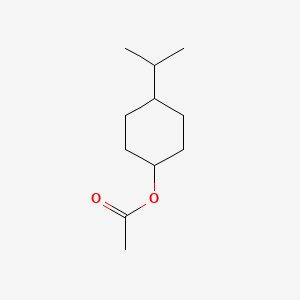
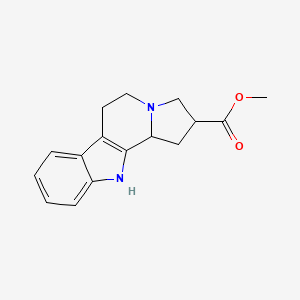
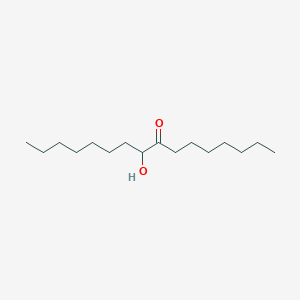
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
